5-chloro-N,N-diethyl-1H-indole-2-carboxamide

Catalog No.
S7741513
CAS No.
M.F
C13H15ClN2O
M. Wt
250.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-chloro-N,N-diethyl-1H-indole-2-carboxamide

Product Name

5-chloro-N,N-diethyl-1H-indole-2-carboxamide

IUPAC Name

5-chloro-N,N-diethyl-1H-indole-2-carboxamide

Molecular Formula

C13H15ClN2O

Molecular Weight

250.72 g/mol

InChI

InChI=1S/C13H15ClN2O/c1-3-16(4-2)13(17)12-8-9-7-10(14)5-6-11(9)15-12/h5-8,15H,3-4H2,1-2H3

InChI Key

MFPMFORWJLJZAS-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC2=C(N1)C=CC(=C2)Cl

Canonical SMILES

CCN(CC)C(=O)C1=CC2=C(N1)C=CC(=C2)Cl
5-chloro-N,N-diethyl-1H-indole-2-carboxamide, also known as CLE-621, is a promising chemical compound that has been researched for its potential applications in various fields. This paper aims to provide a comprehensive overview of this compound, including its definition, physical and chemical properties, synthesis, biological properties, analytical methods, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
5-chloro-N,N-diethyl-1H-indole-2-carboxamide is a chemical compound that belongs to the indole family. It has a molecular formula of C14H18ClN3O and a molecular weight of 285.77 g/mol. The compound has been found to be active in various pre-clinical studies, demonstrating potential use as a therapeutic agent in different fields.
5-chloro-N,N-diethyl-1H-indole-2-carboxamide is a solid white powder that is sparingly soluble in water. The melting point of this compound is reported to be around 230-236°C. 5-chloro-N,N-diethyl-1H-indole-2-carboxamide has a logP value of 3.28, indicating that it is likely to be moderately lipophilic. Its solubility profile and lipophilicity make this compound promising for drug development.
Synthesis of 5-chloro-N,N-diethyl-1H-indole-2-carboxamide has been reported in the literature. The most common method involves the reaction of diethylamine and 5-chloroindole-2-carboxylic acid, followed by coupling with an acid chloride in the presence of a coupling agent. The resulting product is then purified by column chromatography. The compound's structure and purity can be characterized using various analytical methods, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Several analytical methods can be used to characterize 5-chloro-N,N-diethyl-1H-indole-2-carboxamide. NMR spectroscopy is a crucial tool for determining the compound's structure and purity. HPLC can be used to determine the compound's purity and assay content. MS can confirm its molecular weight and elucidate the compound's fragmentation pattern. These analytical methods are essential in the development of 5-chloro-N,N-diethyl-1H-indole-2-carboxamide for practical applications.
5-chloro-N,N-diethyl-1H-indole-2-carboxamide has been studied for its biological properties, particularly its potential to act as an antineoplastic and antiviral agent. The compound has been shown to inhibit cell growth in several cancer cell lines, including prostate cancer, breast cancer, and lung cancer. It has also been found to be active against hepatitis C virus (HCV) and dengue virus.
The safety of 5-chloro-N,N-diethyl-1H-indole-2-carboxamide in scientific experiments has been evaluated. In a 28-day toxicity study in rats, no significant adverse effects were observed at doses up to 1000 mg/kg/day. The compound's safety profile supports further research to explore its therapeutic potential.
5-chloro-N,N-diethyl-1H-indole-2-carboxamide has been used in scientific experiments to investigate its antineoplastic and antiviral activities. It has also been studied for its potential to treat Alzheimer's disease. Moreover, this compound has been found to have neuroprotective effects, which makes it a promising therapeutic agent for various neurological disorders.
5-chloro-N,N-diethyl-1H-indole-2-carboxamide is still in the preclinical stage of development, with most of the research focusing on its potential applications in various fields. Preclinical studies suggest that 5-chloro-N,N-diethyl-1H-indole-2-carboxamide has considerable potential in treating various disorders.
5-chloro-N,N-diethyl-1H-indole-2-carboxamide has potential implications in various fields of research and industry, including the pharmaceutical industry, biomedical research, agricultural research, and materials science. In the pharmaceutical industry, 5-chloro-N,N-diethyl-1H-indole-2-carboxamide has potential as a therapeutic agent for cancer, viral infections, and neurological disorders. In biomedical research, it can be used to study various biological processes. In agriculture, 5-chloro-N,N-diethyl-1H-indole-2-carboxamide has potential as a plant protectant. In materials science, it can be used to synthesize new materials with unique properties.
Despite its potential, there are several limitations and future directions for 5-chloro-N,N-diethyl-1H-indole-2-carboxamide. One of the significant challenges is optimizing the compound's efficacy and safety for its intended applications. Additionally, further research is needed to better understand the compound's mechanism of action and its potential interactions with other drugs. Moreover, additional studies are needed to assess the compound's mode of elimination and potential environmental impact.
In the future, multiple research directions should be explored, such as optimization of the synthesis method, development of novel analytical methods, and evaluation of the compound's environmental impact. Moreover, future research should focus on understanding the pharmacokinetics and pharmacodynamics of 5-chloro-N,N-diethyl-1H-indole-2-carboxamide, clarifying the complete mechanism of action, and developing new formulations for in vivo studies in animal models. Multiple aspects need to be investigated to further explore the potential applications and the risk-benefit ratio of 5-chloro-N,N-diethyl-1H-indole-2-carboxamide.
In conclusion, this paper has provided a comprehensive overview of 5-chloro-N,N-diethyl-1H-indole-2-carboxamide, including its definition, background, physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions. 5-chloro-N,N-diethyl-1H-indole-2-carboxamide has shown considerable potential as a promising therapeutic agent for cancer, viral infections, and neurological disorders. While there is still much work to be done to determine the full potential of this compound, the future appears bright for the use of 5-chloro-N,N-diethyl-1H-indole-2-carboxamide in various fields of research and industry.

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

250.0872908 g/mol

Monoisotopic Mass

250.0872908 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

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